6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
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Description
Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring that is fused to a thiadiazole . It is a colorless solid and is soluble in organic solvents .
Synthesis Analysis
Benzothiadiazole can be readily prepared by the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . There are a number of alternative methods used to make this heterocycle and these have been reviewed .Molecular Structure Analysis
The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis
Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow . For that reason, many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .Physical and Chemical Properties Analysis
Benzothiadiazole has a molar mass of 136.17 g·mol −1. It has a density of 1.499 g/cm 3 . Its melting point is 36–37 °C and its boiling point is 220.5 °C .Future Directions
Properties
IUPAC Name |
6-methyl-7-(trifluoromethyl)imidazo[4,5-g][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4S/c1-16-5-3-2-4-6(15-17-14-4)7(5)13-8(16)9(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQQPOGPJJOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NSN=C3C=C2)N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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